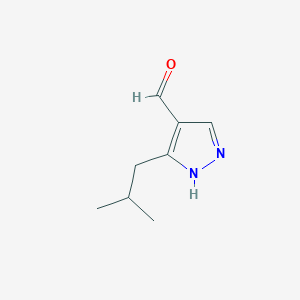

3-Isobutyl-1H-pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)3-8-7(5-11)4-9-10-8/h4-6H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFSSERRFAEHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyrazole Scaffolds in Chemical Sciences

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of chemical sciences. mdpi.comrsc.org This structural motif is not merely a synthetic curiosity but a "privileged scaffold," a term conferred upon molecular frameworks that exhibit versatile binding properties to a range of biological targets. researchgate.nettandfonline.comnih.gov The prevalence of the pyrazole nucleus in a multitude of approved pharmaceutical agents underscores its profound impact on medicinal chemistry. tandfonline.comnih.gov

The functional versatility of pyrazoles stems from their unique electronic and structural characteristics. The aromatic nature of the ring system, combined with the presence of two nitrogen atoms, allows for a diverse array of intermolecular interactions, including hydrogen bonding and π-π stacking. nih.gov This adaptability has been harnessed in the development of drugs across various therapeutic areas, including anti-inflammatory agents, anticancer therapies, and treatments for infectious diseases. researchgate.netacademicstrive.comwisdomlib.org The ability to readily functionalize the pyrazole ring at multiple positions further enhances its utility, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. nih.govnih.gov

The following table provides a glimpse into the diverse applications of pyrazole-containing compounds in medicine:

| Compound Name | Therapeutic Application |

| Celecoxib | Anti-inflammatory nih.govnih.gov |

| Rimonabant | Anti-obesity nih.gov |

| Sildenafil | Erectile dysfunction tandfonline.comnih.gov |

| Crizotinib | Anticancer nih.gov |

| Ruxolitinib | Anticancer tandfonline.comnih.gov |

The Unique Reactivity Profile of the Pyrazole 4 Carbaldehyde Moiety

The introduction of a carbaldehyde (formyl) group at the 4-position of the pyrazole (B372694) ring, as seen in 3-Isobutyl-1H-pyrazole-4-carbaldehyde, imparts a distinctive and highly valuable reactivity profile to the molecule. The Vilsmeier-Haack reaction is a cornerstone method for the synthesis of pyrazole-4-carbaldehydes, typically involving the formylation of a suitable hydrazone precursor using a reagent prepared from phosphorus oxychloride and dimethylformamide. nih.govthieme-connect.comnih.govigmpublication.org This reaction provides a direct and efficient route to these important synthetic intermediates. researchgate.netthieme-connect.comchemmethod.comresearchgate.net

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. It can readily participate in reactions such as:

Condensation reactions: Reacting with active methylene (B1212753) compounds, amines, and other nucleophiles to form a diverse range of more complex heterocyclic systems. umich.edu

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another avenue for derivatization. researchgate.net

Reduction: Reduction of the aldehyde yields the corresponding alcohol, which can be further functionalized. researchgate.net

Cross-coupling reactions: The pyrazole ring itself, activated by the formyl group, can participate in various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other substituents. ktu.eduresearchgate.net

This reactivity makes pyrazole-4-carbaldehydes, including the 3-isobutyl substituted variant, powerful building blocks in organic synthesis. For instance, they serve as key precursors for the construction of fused pyrazole systems, which are of significant interest in materials science and medicinal chemistry. ktu.edu The strategic placement of the formyl group allows for regioselective modifications, providing precise control over the final molecular architecture.

The Research Trajectory of 3 Isobutyl 1h Pyrazole 4 Carbaldehyde and Its Analogs

Direct Formylation Reactions

Direct formylation involves the introduction of a formyl group (-CHO) onto the pyrazole nucleus. The high electron density at the C4 position of the pyrazole ring makes it susceptible to electrophilic substitution, which is the fundamental mechanism of these reactions. researchgate.net

Vilsmeier-Haack Formylation Protocols

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. igmpublication.orgorganic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.comwikipedia.org The resulting electrophile then attacks the electron-rich C4 position of the pyrazole ring, and subsequent hydrolysis yields the desired 4-formylpyrazole. chemistrysteps.comwikipedia.org

The Vilsmeier reagent is formed from the reaction of DMF and POCl₃. jk-sci.comchemistrysteps.com The composition and stoichiometry of this reagent are critical for the successful formylation of pyrazoles. An excess of the Vilsmeier reagent is often employed to ensure complete conversion of the starting pyrazole. The ratio of POCl₃ to DMF can influence the reactivity of the reagent, and optimization is often necessary for specific substrates. For instance, in the synthesis of various 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes, the Vilsmeier-Haack reagent is prepared by adding POCl₃ to DMF, often in a controlled manner at low temperatures, before the addition of the pyrazole substrate. igmpublication.orgresearchgate.net This pre-formation of the reagent is a common practice to ensure its availability for the formylation reaction.

The reaction conditions for the Vilsmeier-Haack formylation of pyrazoles are highly dependent on the reactivity of the specific pyrazole substrate. jk-sci.com Generally, the reaction is carried out by adding the pyrazole to the pre-formed Vilsmeier reagent at a low temperature, such as 0 °C, followed by heating to promote the reaction. igmpublication.orgktu.edu The reaction temperature can range from room temperature to reflux, and the reaction time can vary from a few hours to overnight. igmpublication.orgktu.edu For example, the formylation of some acetophenone (B1666503) hydrazones to yield formyl pyrazoles involves refluxing the reaction mixture for 10 hours. igmpublication.org In some cases, microwave irradiation has been utilized to accelerate the reaction. researchgate.net The choice of solvent is also important, with excess DMF often serving as both the reagent and the solvent. igmpublication.org Other inert solvents such as dichloromethane (B109758) (DCM) can also be used. jk-sci.com

The following table summarizes the reaction conditions for the Vilsmeier-Haack formylation of various pyrazole precursors to their corresponding 4-carbaldehydes.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| Acetophenone phenylhydrazone | POCl₃/DMF | DMF | Reflux | 10 h | Good |

| 3,5-Dimethylpyrazoles (N-alkylated) | POCl₃/DMF | DMF | Not specified | - | Good |

| 3-Benzyloxy-1-phenyl-1H-pyrazole | POCl₃/DMF | DMF | 70 °C | 12 h | 60% |

| 1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | POCl₃/DMF | - | 55 °C | 6 h | Excellent |

This table presents a selection of examples and conditions may vary for other substrates.

A key feature of the Vilsmeier-Haack formylation of pyrazoles is its high regioselectivity. The formylation consistently occurs at the C4 position of the pyrazole ring. researchgate.net This is attributed to the higher electron density at this position compared to the C3 and C5 positions, making it the most favorable site for electrophilic attack by the Vilsmeier reagent. This regioselectivity is a significant advantage of this method for the synthesis of pyrazole-4-carbaldehydes.

Alternative Formylation Techniques

While the Vilsmeier-Haack reaction is the most common method for the direct formylation of pyrazoles, other techniques can also be employed. These are generally less common for the synthesis of pyrazole-4-carbaldehydes but are worth noting. For instance, formylation can sometimes be achieved through the oxidation of a corresponding 4-methyl or 4-hydroxymethyl group on the pyrazole ring. However, these methods require the prior synthesis of the appropriately substituted pyrazole precursor.

Multi-Component Reaction (MCR) Strategies for Pyrazole-4-Carbaldehydes

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrazole derivatives. beilstein-journals.orgnih.gov In the context of pyrazole-4-carbaldehydes, MCRs can be designed to construct the pyrazole ring and introduce a precursor to the formyl group in a single synthetic operation.

One common MCR strategy for the synthesis of polysubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound, a hydrazine (B178648), and an aldehyde. beilstein-journals.org To synthesize a this compound via an MCR, one could envision a reaction between a hydrazine, an isobutyl-substituted 1,3-dicarbonyl compound, and a source for the formyl group or its precursor. For example, a three-component reaction of a hydrazine, an aldehyde, and a β-ketoester can yield pyrazole-4-carboxylates, which could potentially be converted to the corresponding aldehyde. beilstein-journals.org

Another approach involves a three-component reaction of an aldehyde, malononitrile (B47326), and a hydrazine, which can lead to the formation of pyrazoles. beilstein-journals.org While this typically yields aminopyrazoles, modifications to the reaction or the starting materials could potentially lead to the formation of pyrazole-4-carbaldehydes. For instance, a one-pot, three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with ethyl acetoacetate (B1235776) and hydrazine hydrate (B1144303) has been used to synthesize pyrazolone (B3327878) derivatives, demonstrating the utility of pyrazole-4-carbaldehydes as building blocks in MCRs. nih.gov The synthesis of novel biheterocyclic compounds from 3-alkoxy-1H-pyrazole-4-carbaldehydes has also been achieved through various MCRs. bohrium.com

The following table provides examples of MCRs used to synthesize pyrazole derivatives, some of which are structurally related to pyrazole-4-carbaldehydes.

| Components | Catalyst/Conditions | Product Type |

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Pyrazole-4-carboxylates |

| Malononitrile, aldehydes, hydrazines | Various (e.g., piperidine) | Aminopyrazoles |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, hydrazine hydrate | Sodium acetate, refluxing ethanol (B145695) | 4-[(Pyrazol-4-yl)methylidene]-pyrazol-3-ones |

| 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, boronic acids | Refluxing ethanol | Fluorescent boron complexes |

This table illustrates the versatility of MCRs in pyrazole synthesis.

Cyclocondensation Approaches

Cyclocondensation reactions represent a fundamental and widely employed strategy for the construction of the pyrazole ring system. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, leading to the formation of the pyrazole core.

Cyclization of Hydrazones and Related Precursors

A prominent and versatile method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. mdpi.comresearchgate.net This reaction facilitates the simultaneous cyclization and formylation of hydrazone precursors. igmpublication.orgresearchgate.net For instance, the reaction of acetophenone hydrazones with the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yields 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes. researchgate.net This approach is not limited to simple hydrazones; semicarbazones derived from various ketones can also be effectively formylated to produce the corresponding 3-substituted pyrazole-4-carbaldehydes. researchgate.net

The Vilsmeier-Haack reaction has proven to be a general method for the synthesis of various 4-formyl pyrazoles. igmpublication.org It has been successfully applied to a range of substrates, including those with different substituents on the phenyl ring of the hydrazone. researchgate.net The reaction conditions can be optimized, for example, by adjusting the temperature and the stoichiometry of the reagents to improve yields. arkat-usa.org

Furthermore, the cyclocondensation of cross-conjugated enynones with arylhydrazines offers a regioselective route to pyrazole derivatives. nih.gov The reaction pathway is influenced by the nature of the substituents on the enynone, leading to the formation of either pyrazoles or 4,5-dihydro-1H-pyrazoles. nih.gov Another elegant approach involves the cyclocondensation of α-oxoketene S,S-dimethyl acetal (B89532) building blocks with various hydrazides, providing a highly regioselective synthesis of polysubstituted pyrazoles. nih.gov

Table 1: Examples of Hydrazone Cyclization for Pyrazole-4-carbaldehyde Synthesis

| Precursor | Reagents | Product | Reference(s) |

| Acetophenone phenylhydrazone | POCl₃, DMF | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| Alkyl methyl ketone semicarbazone | POCl₃, DMF | 3-Substituted pyrazole-4-carbaldehyde | researchgate.net |

| 2-Acetylbenzofuran phenylhydrazone | POCl₃, DMF | Substituted benzofuranyl-pyrazole | researchgate.net |

| Cross-conjugated enynones | Arylhydrazines | Pyrazole derivatives | nih.gov |

| α-Oxoketene S,S-dimethyl acetal | Hydrazides | Methyl 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carboxylates | nih.gov |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. nih.govrsc.org These methods offer a high degree of control and allow for the introduction of various substituents onto the pyrazole core, enabling the synthesis of a diverse range of analogs.

Functionalization of Pyrazole Triflates

Pyrazole triflates are versatile intermediates for palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov They can be readily prepared from the corresponding pyrazolones (hydroxypyrazoles) by reaction with triflic anhydride (B1165640) (Tf₂O). researchgate.netktu.edu The triflate group serves as an excellent leaving group, facilitating various coupling reactions.

The Suzuki coupling of pyrazole triflates with arylboronic acids provides an efficient route to N-arylpyrazoles. researchgate.netnih.govorganic-chemistry.org The use of specific ligands, such as tBuBrettPhos, can significantly improve the reaction efficiency and substrate scope, allowing for the coupling of even sterically hindered aryl triflates. organic-chemistry.orgresearchgate.net This methodology has been successfully applied to the synthesis of various N-arylpyrazole derivatives with high yields. organic-chemistry.orgresearchgate.net

C-C Bond Formation Strategies

Palladium catalysis is instrumental in forming new carbon-carbon bonds on the pyrazole ring. rsc.orgiupac.org The Suzuki and Negishi couplings of pyrazole triflates with organoboronic acids and organozinc halides, respectively, allow for the introduction of alkyl, benzyl, and aryl groups at the 3-position of the pyrazole ring. researchgate.net These reactions provide a late-stage functionalization strategy, enabling the rapid diversification of pyrazole scaffolds. researchgate.net

Furthermore, the pyrazole moiety itself can act as a directing group in palladium-catalyzed C-H bond functionalization. nih.gov This approach allows for the direct arylation of sp³ C-H bonds adjacent to the pyrazole ring, providing a novel route to β-phenethylamines after subsequent ozonolysis of the pyrazole. nih.gov

Table 2: Palladium-Catalyzed Reactions for Pyrazole Functionalization

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference(s) |

| Suzuki Coupling | Pyrazole triflate | Arylboronic acid | Pd(OAc)₂ / dppf | N-Arylpyrazole | researchgate.netnih.gov |

| Suzuki Coupling | Aryl triflate | Pyrazole derivative | Pd catalyst / tBuBrettPhos | N-Arylpyrazole | organic-chemistry.orgresearchgate.net |

| Negishi Coupling | Pyrazole triflate | Alkyl/Aryl zinc halide | Pd catalyst | 3-Substituted pyrazole | researchgate.net |

| C-H Arylation | N-Alkylpyrazole | Aryl iodide | Pd(OAc)₂ | Arylated N-alkylpyrazole | nih.gov |

Derivatization from Advanced Intermediates (e.g., 3-Isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde)

Advanced pyrazole intermediates, such as 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde, serve as valuable platforms for further derivatization to access a wider range of analogs. The formyl group at the 4-position is particularly amenable to various chemical transformations.

For instance, 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes can be synthesized from 1-phenyl-1H-pyrazol-3-ol through a multi-step sequence involving formylation and subsequent palladium-catalyzed cross-coupling reactions of the resulting pyrazole triflate. researchgate.netktu.edu This approach allows for the introduction of various substituents at the 3-position, including phenylethynyl and styryl groups, via Sonogashira and Heck couplings, respectively. researchgate.net

The resulting 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes can then be used in a variety of subsequent reactions. For example, they can undergo condensation reactions with active methylene (B1212753) compounds to form chalcone-like structures or participate in multicomponent reactions to generate complex fused heterocyclic systems. researchgate.netktu.edu The aldehyde functionality can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for diversification. umich.edu

Table 3: Derivatization of 3-Substituted-1-phenyl-1H-pyrazole-4-carbaldehydes

| Starting Material | Reaction | Reagents | Product | Reference(s) |

| 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Sonogashira Coupling | Phenylacetylene, Pd catalyst | 3-(Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Heck Coupling | Styrene, Pd catalyst | 3-Styryl-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Multicomponent Reaction | 2-Aminobenzenecarboxylic acids, Boronic acids | Fluorescent pyrazole-containing boron (III) complexes | ktu.edu |

| 3-Phenyl-1H-pyrazole-4-carbaldehyde | Condensation | Active methylene compounds | Pyrazolo[3,4-b]pyridines | umich.edu |

Condensation Reactions of the Aldehyde Group

The aldehyde moiety of this compound is a focal point for various condensation reactions, providing a straightforward method for extending the molecular framework.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction, when applied to pyrazole aldehydes, serves as an efficient method for carbon-carbon bond formation. researchgate.net For instance, the condensation of pyrazole aldehydes with active methylene compounds like malononitrile can be effectively catalyzed by ammonium (B1175870) carbonate in an aqueous ethanol mixture, providing a green and expeditious route to substituted alkenes. researchgate.net The reaction proceeds through the deprotonation of the active methylene compound by a weak base, followed by nucleophilic attack on the aldehyde's carbonyl carbon and subsequent elimination of a water molecule. wikipedia.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate (20 mol%) | Water:Ethanol (1:1) | 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile |

Table 1: Example of Knoevenagel Condensation with a Pyrazole Aldehyde. researchgate.net

Schiff Base Formation and Imine Chemistry

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ekb.egjocpr.com A variety of aromatic and heterocyclic amines can be used, leading to a diverse range of pyrazole-based Schiff bases. ekb.egnih.govresearchgate.net These reactions are often carried out in solvents like ethanol or methanol, sometimes with catalytic amounts of acid. jocpr.comresearchgate.net The formation of the imine bond is confirmed by spectroscopic methods, with a characteristic signal for the azomethine proton (-CH=N-) appearing in the 1H NMR spectrum. ekb.egekb.eg

| Pyrazole Aldehyde | Amine | Solvent | Product |

| 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | p-methyl aniline | Methylene chloride/Triethylamine | (E)-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-p-toluidine |

| 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | m-methyl aniline | Methylene chloride/Triethylamine | (E)-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-m-toluidine |

| 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | p-chloro aniline | Methylene chloride/Triethylamine | (E)-4-chloro-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline |

| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-aminophenol | Methanol | 2-(((3-(4-substituted)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol |

Table 2: Examples of Schiff Base Formation with Pyrazole Aldehydes. ekb.egresearchgate.net

Reaction with Active Methylene Compounds (e.g., Malononitrile, Ethyl Cyanoacetate)

Beyond the Knoevenagel condensation, this compound readily reacts with other active methylene compounds such as ethyl cyanoacetate (B8463686). These reactions typically proceed under basic catalysis and result in the formation of α,β-unsaturated products. umich.eduresearchgate.net For example, the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate has been reported. umich.edu Similarly, the reaction with malononitrile is a common transformation. researchgate.net These reactions are valuable for introducing cyano and ester functionalities, which can be further manipulated to create a variety of heterocyclic systems.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful strategy for the construction of cyclic and heterocyclic systems. The pyrazole framework can participate in these reactions, leading to novel fused-ring structures.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org While direct examples involving this compound as the dipolarophile are not extensively detailed in the provided context, the pyrazole moiety itself can be synthesized via 1,3-dipolar cycloaddition reactions. researchgate.net Conceptually, the carbon-carbon double bond formed from the condensation of this compound with an active methylene compound could act as a dipolarophile in subsequent 1,3-dipolar cycloaddition reactions, leading to the synthesis of complex heterocyclic systems. nih.govmdpi.com

Annulation and Ring-Forming Reactions

Annulation reactions involve the formation of a new ring onto an existing one. The aldehyde functionality of this compound is a key handle for initiating such ring-forming cascades. For instance, ortho-substituted pyrazole-4-carbaldehydes, bearing an alkyne or a phenyl group at the 3-position, are valuable precursors for various annulation reactions leading to fused heterocyclic systems. ktu.eduresearchgate.net Although specific examples with the 3-isobutyl substituent are not provided, the general principle of using the aldehyde in concert with another ortho-functional group to build a new ring is a well-established synthetic strategy.

Synthesis of Pyrazolyl-Fused Heterocycles (e.g., Pyrazoloquinolinones, Pyrazolopyridines)

The aldehyde functionality of this compound serves as a key electrophilic site for condensation reactions, enabling the construction of fused heterocyclic systems such as pyrazoloquinolinones and pyrazolopyridines.

Pyrazolopyridines: The construction of the pyrazolo[3,4-b]pyridine scaffold is a well-established transformation that often utilizes 5-aminopyrazole derivatives in condensation reactions with various carbonyl compounds. umich.edusemanticscholar.org For instance, the reaction of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄ has been reported to yield pyrazolo[3,4-b]pyridines. semanticscholar.org Although direct synthesis from this compound is a different synthetic strategy, it highlights the adaptability of the pyrazole core in forming this fused system. General methods for pyrazolo[3,4-b]pyridine synthesis include reactions of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. ambeed.com

| Fused Heterocycle | General Synthetic Approach | Key Reactants |

| Pyrazolo[3,4-c]quinolones | Multicomponent reaction | Pyrazole derivative, Isatin, Primary amine |

| Pyrazolo[3,4-b]pyridines | Condensation reaction | 5-Aminopyrazole, Carbonyl compound (e.g., α,β-unsaturated ketone) |

Formation of Polyheterocyclic Systems (e.g., Pyrano[2,3-c]pyrazoles)

The aldehyde group of this compound is a crucial component in multicomponent reactions for the synthesis of pyrano[2,3-c]pyrazoles. These reactions typically involve the condensation of an aldehyde, an active methylene compound (like malononitrile), and a pyrazolone derivative. bohrium.com The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition and subsequent cyclization. bohrium.comscbt.com

A variety of catalysts can be employed to facilitate this transformation, and the reaction conditions can often be tailored to be environmentally benign. While specific studies detailing the use of this compound in these reactions are not prevalent in the provided search results, the general applicability of aromatic and heterocyclic aldehydes makes it a strong candidate for such syntheses.

Thiazolidinone Ring Annulation

The reaction of pyrazole-4-carbaldehydes with compounds containing both an amine and a thiol group, such as 2-mercaptoacetic acid (thioglycolic acid) and an amine, leads to the formation of pyrazolyl-substituted thiazolidin-4-ones. umich.eduresearchgate.net This transformation involves the initial formation of a Schiff base between the pyrazole aldehyde and the amine, followed by the cyclization with thioglycolic acid. rsc.org This reaction provides a straightforward route to novel heterocyclic systems containing both pyrazole and thiazolidinone moieties.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Amine (R-NH₂) | Mercaptoacetic Acid | 2-(3-Isobutyl-1H-pyrazol-4-yl)-3-R-thiazolidin-4-one |

Carbonyl Group Modifications and Reductions

The formyl group in this compound is amenable to a range of standard carbonyl group transformations, including reduction to an alcohol. The reduction of aldehydes to primary alcohols is a fundamental reaction in organic synthesis and can be achieved using various reducing agents.

Commonly used reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). scbt.com The choice of reagent can depend on the presence of other functional groups in the molecule. For the specific reduction of this compound to (3-isobutyl-1H-pyrazol-4-yl)methanol, a mild reducing agent like NaBH₄ would likely be effective.

Nucleophilic Additions and Substitutions on the Pyrazole Ring

While the primary reactivity of this compound is centered around its aldehyde functionality, the pyrazole ring itself can participate in certain reactions. Nucleophilic substitution on the pyrazole ring is generally challenging due to its electron-rich nature. However, under specific conditions or with appropriate activation, such reactions can occur.

More commonly, the synthesis of substituted pyrazoles involves the cyclization of appropriately substituted precursors rather than direct substitution on a pre-formed pyrazole ring. For instance, the Vilsmeier-Haack reaction, which is used to introduce the formyl group at the 4-position of the pyrazole ring, is an electrophilic substitution reaction. The starting materials for such syntheses are typically hydrazones. semanticscholar.org

Advanced Spectroscopic and Structural Elucidation of 3 Isobutyl 1h Pyrazole 4 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 3-Isobutyl-1H-pyrazole-4-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

Proton (¹H) NMR Characterization

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons of the isobutyl group, the pyrazole (B372694) ring, and the carbaldehyde functional group. rsc.org

The isobutyl group typically displays a doublet for the six equivalent methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂). The chemical shifts and coupling patterns of these protons are influenced by the substituents on the pyrazole ring. The pyrazole ring protons, particularly the C5-H, exhibit distinct chemical shifts that are sensitive to the electronic nature of the substituents. The aldehydic proton of the carbaldehyde group appears as a characteristic singlet at a downfield chemical shift, typically in the range of 9-10 ppm.

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aldehydic H (CHO) | 9.5 - 10.5 | s (singlet) | Deshielded due to the electronegativity of the oxygen atom. |

| Pyrazole C5-H | 7.5 - 8.5 | s (singlet) | Chemical shift is sensitive to substituents on the pyrazole ring. |

| Isobutyl CH₂ | 2.5 - 3.0 | d (doublet) | Couples with the adjacent CH proton. |

| Isobutyl CH | 1.8 - 2.5 | m (multiplet) | Couples with both CH₂ and CH₃ protons. |

| Isobutyl CH₃ | 0.8 - 1.2 | d (doublet) | Couples with the adjacent CH proton. |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. oregonstate.edu The chemical shifts of the carbon atoms in this compound derivatives are indicative of their hybridization and chemical environment.

The carbonyl carbon of the carbaldehyde group is typically observed at a downfield chemical shift, often exceeding 180 ppm. The pyrazole ring carbons (C3, C4, and C5) exhibit characteristic chemical shifts that are influenced by the isobutyl substituent and any other groups attached to the ring. The carbons of the isobutyl group appear in the aliphatic region of the spectrum.

| Carbon | Typical Chemical Shift Range (ppm) |

|---|---|

| Aldehydic C=O | 180 - 195 |

| Pyrazole C3 | 145 - 160 |

| Pyrazole C4 | 110 - 125 |

| Pyrazole C5 | 135 - 150 |

| Isobutyl CH₂ | 35 - 45 |

| Isobutyl CH | 25 - 35 |

| Isobutyl CH₃ | 20 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively establish the connectivity of atoms within the molecule, advanced 2D NMR techniques are employed. ipb.ptyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound derivatives, COSY spectra would show cross-peaks between the coupled protons of the isobutyl group (CH₂ and CH; CH and CH₃).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). ipb.ptsdsu.edu This is invaluable for assigning the ¹³C signals based on the known ¹H assignments. For instance, the signal for the isobutyl CH₂ protons will correlate with the corresponding CH₂ carbon signal.

Nitrogen-15 (¹⁵N) NMR and Fluorine-19 (¹⁹F) NMR Applications

For derivatives containing nitrogen or fluorine, ¹⁵N and ¹⁹F NMR spectroscopy can provide additional structural insights.

Nitrogen-15 (¹⁵N) NMR: The chemical shifts of the nitrogen atoms in the pyrazole ring are sensitive to tautomerism and the electronic effects of substituents. acs.orgresearchgate.net This technique can help to distinguish between different regioisomers and to study intermolecular interactions such as hydrogen bonding. acs.org The two nitrogen atoms of the pyrazole ring, a "pyrrole-like" and a "pyridine-like" nitrogen, will have distinct chemical shifts. nih.gov

Fluorine-19 (¹⁹F) NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of each fluorine atom. wikipedia.org The large chemical shift range and the prevalence of through-bond and through-space couplings make it a powerful tool for structural elucidation of fluorinated pyrazole derivatives. nih.govhuji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nist.gov The IR spectrum of this compound derivatives will exhibit characteristic absorption bands corresponding to the various functional groups.

A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the range of 3100-3500 cm⁻¹. The C-H stretching vibrations of the isobutyl group and the pyrazole ring are observed in the 2800-3100 cm⁻¹ region. Additionally, C=N and C=C stretching vibrations of the pyrazole ring can be found in the 1400-1600 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretching | 3100 - 3500 (broad) |

| C-H (aliphatic/aromatic) | Stretching | 2800 - 3100 |

| C=O (aldehyde) | Stretching | 1650 - 1700 (strong) |

| C=N, C=C (pyrazole) | Stretching | 1400 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. rsc.org High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular formula of a compound by measuring the mass-to-charge ratio (m/z) with very high accuracy. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

The conformation and geometry of a molecule are fundamental to its chemical behavior. SCXRD analysis of pyrazole derivatives reveals detailed information about their molecular structure. For instance, in derivatives of pyrazole-4-carbaldehyde, the pyrazole ring is typically found to be essentially planar. niscpr.res.in However, the substituents on the pyrazole ring can exhibit significant torsion angles with respect to the central ring.

In a study of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, it was found that the two phenyl rings were twisted out of the plane of the pyrazole ring, with dihedral angles varying between 22.2° and 41.9° for the different molecules in the asymmetric unit. nih.gov Similarly, for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and bromophenyl rings were found to be twisted out of the pyrazole ring plane by 13.70(10)° and 36.48(10)°, respectively. The carbaldehyde group itself can also be slightly twisted out of the plane of the pyrazole ring. nih.gov These conformational details, including precise bond lengths and angles, are crucial for understanding the steric and electronic properties of the molecule.

To illustrate the type of geometric parameters obtained from SCXRD, the following interactive table presents representative data for a pyrazole derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 21.5455(17) |

| b (Å) | 7.38135(7) |

| c (Å) | 22.77667(19) |

| α (°) | 90 |

| β (°) | 101.0921(8) |

| γ (°) | 90 |

| Volume (ų) | 3550.0(6) |

| Z | 8 |

| Table 1: Representative Crystallographic Data for a Pyrazole Derivative. nih.gov |

Beyond the individual molecule, SCXRD provides invaluable information about how molecules pack together in the crystalline state, which is governed by a variety of intermolecular interactions. These interactions dictate many of the bulk properties of the material, such as melting point and solubility.

Hydrogen Bonding: Pyrazole derivatives are capable of forming various hydrogen bonding motifs due to the presence of both hydrogen bond donors (the N-H group of the pyrazole ring) and acceptors (the nitrogen atom of the pyrazole ring and the oxygen atom of the carbaldehyde group). mdpi.com These can lead to the formation of dimers, trimers, or extended chain structures (catemers). mdpi.com For example, in the crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through intermolecular C-H···O hydrogen bonds. nih.gov The nature and position of substituents on the pyrazole ring can influence which hydrogen bonding motif is adopted. mdpi.com

π-π Stacking: The aromatic pyrazole and any phenyl substituents on the molecule can participate in π-π stacking interactions. These are attractive, noncovalent interactions between aromatic rings. In the case of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, weak aromatic π-π stacking with a centroid-centroid separation of 3.788(3) Å was observed, which helps to consolidate the crystal packing. nih.gov

Other Interactions: C-H···π interactions, where a C-H bond interacts with a π-system, can also play a role in the crystal packing of pyrazole derivatives. niscpr.res.in

The following interactive table summarizes the types of intermolecular interactions that can be elucidated by SCXRD for pyrazole derivatives.

| Interaction Type | Description | Representative Example |

| Hydrogen Bonding | Formation of bonds between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | C-H···O interactions forming helical chains in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov |

| π-π Stacking | Non-covalent interactions between aromatic rings. | Weak π-π stacking observed in 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. nih.gov |

| C-H···π Interactions | Interaction of a C-H bond with the π-electron cloud of an aromatic ring. | C-H···π interactions contributing to the supramolecular structure of a pyrazole chalcone (B49325) derivative. niscpr.res.in |

| Table 2: Common Intermolecular Interactions in Pyrazole Derivatives. |

Computational and Theoretical Investigations on 3 Isobutyl 1h Pyrazole 4 Carbaldehyde Frameworks

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it well-suited for the analysis of moderately sized organic molecules like 3-Isobutyl-1H-pyrazole-4-carbaldehyde. nih.gov

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. brsnc.inlumenlearning.comyoutube.com Key to understanding a molecule's reactivity and electronic properties are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazole-Carbaldehyde Derivative (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The values in this table are representative examples based on DFT calculations for similar pyrazole-carbaldehyde compounds and are intended for illustrative purposes.

Reaction Mechanism Predictions and Transition State Analysis

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. nih.govosti.gov This allows for the determination of activation energies and the identification of the most probable reaction pathways. For this compound, DFT could be employed to study various reactions, such as nucleophilic addition to the carbaldehyde group or electrophilic substitution on the pyrazole (B372694) ring.

For example, in the Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, DFT calculations can model the formylation step, identifying the transition state and confirming the regioselectivity of the reaction. researchgate.netresearchgate.net Similarly, in palladium-catalyzed cross-coupling reactions, which are used to further functionalize the pyrazole ring, DFT can help in understanding the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. ktu.eduresearchgate.net

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, have become increasingly accurate in predicting spectroscopic properties. nih.govasrjetsjournal.org The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. asrjetsjournal.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the 1H and 13C NMR spectra.

These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning ambiguous signals in experimental spectra. mdpi.com While experimental NMR data for this compound would be required for direct comparison, theoretical predictions for similar structures show good agreement with experimental values, typically within a root-mean-square error of 0.2–0.4 ppm for 1H shifts. mdpi.com More recent machine learning approaches have shown even greater accuracy, with mean absolute errors below 0.10 ppm. mdpi.comnih.gov

Table 2: Illustrative Predicted vs. Experimental 1H NMR Chemical Shifts for a Pyrazole-Carbaldehyde Analog

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyrazole-H5 | 8.2 | 8.1 |

| Aldehyde-H | 9.9 | 9.8 |

| Isobutyl-CH | 2.8 | 2.7 |

| Isobutyl-CH2 | 1.9 | 1.8 |

| Isobutyl-CH3 | 0.9 | 0.9 |

Note: The values in this table are representative and intended to illustrate the typical accuracy of DFT-based NMR predictions for similar compounds.

Molecular Mechanics (MM) and Dynamics Simulations

While DFT is excellent for studying electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules. nih.gov These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of larger systems over longer timescales. mdpi.com

Conformational Analysis and Energy Minimization

The isobutyl group in this compound can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangement of atoms, known as the global minimum energy conformation, as well as other low-energy conformers. Molecular mechanics force fields are used to calculate the potential energy of different conformations, and energy minimization algorithms are employed to find the lowest energy structures. nih.gov Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interactions with biological targets.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or property descriptors of a series of compounds with their observed physical properties or biological activities. researchgate.net For a series of pyrazole derivatives, QSPR could be used to predict properties such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors.

In the context of drug discovery, QSAR models are developed to predict the biological activity of new compounds. researchgate.net For example, a QSAR study on a series of pyrazole-based inhibitors of a particular enzyme would aim to identify the key structural features that contribute to their inhibitory potency. These models can then be used to virtually screen new, unsynthesized pyrazole derivatives to prioritize those with the highest predicted activity for synthesis and testing.

Strategic Applications of Pyrazole 4 Carbaldehyde Scaffolds in Advanced Research

Building Blocks in Complex Organic Synthesis

The utility of 3-Isobutyl-1H-pyrazole-4-carbaldehyde as a foundational element in complex organic synthesis is well-established. ktu.edu The pyrazole (B372694) nucleus is a five-membered ring containing two adjacent nitrogen atoms and three carbon atoms. spast.org This structure, combined with the aldehyde functional group, provides multiple sites for chemical reactions, allowing for the construction of larger and more intricate molecular architectures.

Precursors for Polyfunctionalized Heterocycles

This compound is a key starting material in the creation of polyfunctionalized heterocyclic compounds. umich.edu The aldehyde group readily undergoes various condensation reactions, which are crucial for forming new carbon-carbon bonds and expanding the molecular structure. For example, it can react with compounds containing an active methylene (B1212753) group to form α,β-unsaturated carbonyl compounds, which can then be used in subsequent reactions to create fused heterocyclic systems. researchgate.net The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes. researchgate.netresearchgate.netchemmethod.comsemanticscholar.org This reaction typically involves the formylation of a suitable precursor, such as a hydrazone, using a mixture of phosphorus oxychloride and dimethylformamide. researchgate.netchemmethod.com

Furthermore, the pyrazole ring itself can be modified. The hydrogen atom on one of the nitrogen atoms can be replaced with other functional groups, which can alter the electronic and steric properties of the resulting molecule. mdpi.com This dual reactivity makes this compound a valuable precursor for generating libraries of diverse heterocyclic compounds for screening in various applications. researchgate.net

Scaffolds for Natural Product Analogs

While not a direct component of many natural products, the pyrazole scaffold is a valuable framework for designing and synthesizing analogs of naturally occurring molecules. spast.org The structural features of this compound can mimic those of other heterocycles found in nature. The isobutyl group can simulate the lipophilic side chains present in some natural products, aiding in their interaction with biological targets.

Development of Fluorescent Probes and Sensors

Pyrazole derivatives are increasingly being explored for their potential in developing fluorescent probes and sensors. nih.govnih.gov These molecules can be designed to detect specific ions or molecules in a sample. nih.gov The aldehyde group in this compound can be chemically modified, for instance, by converting it into a Schiff base, to create a binding site for a target analyte. mdpi.com

When the probe binds to the target, its fluorescence properties can change, resulting in a "turn-on" or "turn-off" signal that can be measured. mdpi.comrsc.org For example, pyrazole-based fluorescent sensors have been developed for detecting metal ions like Fe3+, Zn2+, and Cd2+. rsc.orgresearchgate.netnih.gov The design of these sensors often involves linking the pyrazole scaffold to other fluorescent molecules, and the pyrazole unit can act as a coordination site for the target ion. nih.gov

Integration into Materials Science

The unique electronic and photophysical properties of pyrazole derivatives make them promising candidates for applications in materials science. researchgate.net These properties can often be fine-tuned through chemical modifications of the pyrazole ring. mdpi.com

Constituents in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Compounds containing a pyrazole ring have been investigated for their use in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netmdpi.com In OLEDs, these materials can be used in various layers of the device, such as the electron-transporting, hole-transporting, or emissive layers. mdpi.com The thermal stability and ability to form good quality thin films are advantageous for the fabrication and performance of these devices. nih.gov

In organic solar cells, pyrazole-based molecules can function as either electron donor or acceptor materials in the active layer, which is responsible for absorbing light and generating charge. researchgate.netsunyempire.eduresearchgate.net The ability to adjust the energy levels of these molecules through synthetic modifications is critical for optimizing the efficiency of the solar cell. mdpi.com While specific high-performance devices using this compound have not been widely reported, it serves as a fundamental structure for the synthesis of more advanced materials. mdpi.com

Scaffold Engineering in Medicinal Chemistry Research

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to develop ligands for multiple biological targets. mdpi.comresearchgate.nettandfonline.comnih.gov this compound is a valuable starting point for designing new therapeutic agents. spast.orgresearchgate.net The isobutyl group can contribute to the binding of the molecule to proteins, while the pyrazole core can participate in other important interactions. mdpi.com

Design of Novel Chemical Entities

The this compound scaffold is a versatile starting point for the synthesis of a diverse array of new chemical entities. The presence of the reactive aldehyde group at the 4-position, combined with the isobutyl substituent at the 3-position, allows for a multitude of chemical transformations, leading to compounds with potential therapeutic or agrochemical value.

One of the primary applications of this scaffold is in the synthesis of pyrazole-4-carboxamides. The aldehyde can be readily oxidized to a carboxylic acid, which is then coupled with various amines to produce a library of amide derivatives. scielo.br This approach is a cornerstone in the discovery of new bioactive molecules, as the diversity of the amine component can be systematically varied to explore a wide chemical space.

The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles to produce pyrazole-4-carbaldehydes. umich.eduktu.edu This reaction provides a direct route to the key carbaldehyde intermediate, which can then be elaborated upon. For instance, condensation reactions of the aldehyde with active methylene compounds can lead to the formation of more complex heterocyclic systems. researchgate.net

Furthermore, the pyrazole-4-carbaldehyde moiety can participate in multicomponent reactions, allowing for the rapid assembly of complex molecules from simple starting materials. These one-pot syntheses are highly efficient and are increasingly utilized in the design of novel compounds for high-throughput screening.

Structure-Activity Relationship (SAR) Analysis for Scaffold Optimization

The optimization of lead compounds through structure-activity relationship (SAR) analysis is a critical process in both drug discovery and agrochemical development. For derivatives of this compound, SAR studies focus on understanding how modifications to different parts of the molecule influence its biological activity.

In the context of pyrazole-4-carboxamide fungicides, the nature of the substituent at the 3-position of the pyrazole ring, such as the isobutyl group, plays a significant role in determining the efficacy and spectrum of activity. While specific SAR data for the 3-isobutyl group is not extensively detailed in the public domain, general principles for pyrazole carboxamides have been established.

Key areas for SAR exploration include:

The N-substituent on the amide: The nature of the amine coupled to the pyrazole-4-carboxylic acid is a primary determinant of biological activity. Aromatic, aliphatic, and heterocyclic amines are systematically introduced to probe the binding pocket of the target protein.

The substituent at the pyrazole 1-position (N1): Modification at this position can influence the physicochemical properties of the entire molecule, such as solubility and metabolic stability.

The data from these systematic modifications are then used to build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds.

Applications in Agrochemistry

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercialized products containing this heterocyclic core. Pyrazole-4-carboxamides, derived from their corresponding carbaldehydes, have emerged as a particularly important class of fungicides.

These compounds often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a crucial class of fungicides that target the mitochondrial respiratory chain in fungi. nih.govresearchgate.net By inhibiting this enzyme, they disrupt the energy production of the fungal cell, leading to its death.

While direct and extensive research on the agrochemical applications of this compound is not widely published, the fungicidal activity of related pyrazole-4-carboxamides provides strong evidence for its potential in this field. For instance, various pyrazole carboxamides have demonstrated significant in vitro activity against a range of plant pathogenic fungi.

| Derivative Class | Target Fungi | Noted Activity |

| Pyrazole-4-carboxamides | Colletotrichum gloeosporioides | Compound 8c showed significant inhibiting behavior. scielo.br |

| Pyrazole-4-carboxamides | Sclerotinia sclerotiorum, Physalospora piricola, Cercospora arachidicola, Phytophthora capsici | Some derivatives exhibited remarkably high activities against Sclerotinia sclerotiorum. researchgate.net |

| Pyrazole-4-carboxamides | Plutella xylostella, Frankliniella occidentalis, Aphis craccivora, Nilaparvata lugens | Some compounds displayed strong fungicidal activity. nih.gov |

The isobutyl group at the 3-position of the pyrazole ring would be a key determinant in the spectrum and potency of the fungicidal activity of any derived carboxamides. The development of novel fungicides based on the this compound scaffold represents a promising avenue for addressing the ongoing challenges of fungal resistance and the need for more effective crop protection solutions.

Future Perspectives and Emerging Trends in 3 Isobutyl 1h Pyrazole 4 Carbaldehyde Research

Innovations in Green Synthetic Chemistry

The synthesis of pyrazole (B372694) derivatives, including 3-Isobutyl-1H-pyrazole-4-carbaldehyde, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.gov Researchers are moving away from traditional methods that often require harsh conditions and organic solvents, turning instead to more environmentally benign alternatives. thieme-connect.com

Key innovations in this area include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. nih.govsci-hub.se It is considered an environmentally friendly approach that aligns with green chemistry principles. nih.gov

Aqueous Media: Water is being explored as a green solvent for pyrazole synthesis, replacing volatile and toxic organic solvents. thieme-connect.comsci-hub.se The use of catalysts like cetyltrimethylammonium bromide (CTAB) can facilitate these reactions in water. thieme-connect.com

Solvent-Free Reactions: Grinding techniques, where reactants are physically ground together, often with a catalyst, eliminate the need for a solvent entirely. nih.govnih.gov This method is simple, efficient, and reduces waste. nih.gov

Heterogeneous Catalysts: The development of solid-supported catalysts, such as silica-supported sulfuric acid or nanocatalysts, allows for easier separation from the reaction mixture and potential for reuse, minimizing waste. thieme-connect.comnih.gov

These green approaches not only make the synthesis of pyrazole compounds more sustainable but also often lead to improved efficiency and simpler work-up procedures. sci-hub.senih.gov

Catalyst Development for Enhanced Selectivity and Efficiency

Catalyst innovation is pivotal for controlling the regioselectivity and improving the efficiency of reactions involving pyrazole scaffolds. A significant challenge in pyrazole chemistry is directing reactions to a specific position on the ring.

Palladium-based catalysts have been instrumental in achieving regioselective C5-arylation of pyrazoles. academie-sciences.fr By using an ester function as a removable blocking group at the C4 position, direct arylation can be selectively guided to the C5 position. academie-sciences.fr This method has shown high tolerance for a wide range of functional groups on the arylating agent. academie-sciences.fr Similarly, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been used to introduce alkenyl groups at the 3-position of the pyrazole ring. ktu.edu

Beyond palladium, novel nanocatalysts are emerging. For instance, lanthanum-doped and silver-coated zinc oxide (Ag/La-ZnO) core-shell nanoparticles have been developed as a highly efficient catalyst for the one-pot, four-component synthesis of pyrazole derivatives. nih.gov This catalyst functions under solvent-free grinding conditions at room temperature, offering high yields, short reaction times, and easy recovery and reuse, which aligns with green chemistry principles. nih.gov

| Catalyst System | Reaction Type | Key Advantages |

| Pd(OAc)₂ / KOAc | C5-H bond arylation | High regioselectivity, tolerance of functional groups. academie-sciences.fr |

| Pd(PPh₃)₂Cl₂ / TEA | Heck cross-coupling | Synthesis of 3-alkenylpyrazoles. ktu.edu |

| Ag/La-ZnO Nanoparticles | Multi-component synthesis | High efficiency, solvent-free, reusable, environmentally benign. nih.gov |

Exploration of Novel Reactivity Pathways

The aldehyde group at the C4 position of the pyrazole ring is a versatile functional handle for a wide array of chemical transformations, leading to the synthesis of diverse and complex heterocyclic systems. umich.eduresearchgate.net The Vilsmeier-Haack reaction is a cornerstone method for introducing this formyl group onto the pyrazole ring. researchgate.netchemmethod.com This reaction can also be used to achieve dual functionalization, as seen in the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, where a chloroethoxy group is also introduced. mdpi.com

The reactivity of the pyrazole-4-carbaldehyde is being exploited in several ways:

Condensation Reactions: The Claisen-Schmidt condensation of pyrazole-4-carbaldehydes with acetophenones is a key step in synthesizing pyrazole-containing chalcones, which are precursors to other bioactive molecules. iucr.org

Multi-component Reactions (MCRs): Pyrazole-4-carbaldehydes are valuable substrates in MCRs to build complex molecular architectures, such as pyrano[2,3-c]pyrazoles and pyrazolo[4',3':5,6]pyrano[2,3-b]quinolines. researchgate.net

Cyclization Reactions: The aldehyde and an adjacent group can be used to construct fused ring systems. For example, a 3-phenylethynyl-4-carbaldehyde derivative can undergo cyclization with ammonia (B1221849) to form pyrazolo[4,3-c]pyridines. ktu.edu Reductive amination with various amines is another studied reaction pathway. researchgate.net

These explorations are continuously expanding the synthetic utility of pyrazole-4-carbaldehydes, providing access to novel chemical entities with potential applications in medicine and materials science. umich.eduresearchgate.net

Advanced Characterization Techniques Beyond Standard Methods

While standard analytical methods like FT-IR, routine NMR, and mass spectrometry are essential for initial characterization chemmethod.comresearchgate.nettsijournals.com, a deeper and unambiguous structural elucidation of complex pyrazole derivatives often requires more sophisticated techniques.

Advanced, multi-dimensional NMR spectroscopy is crucial for precisely determining the structure and connectivity of novel pyrazole-based compounds. mdpi.com Techniques employed for detailed analysis include:

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and carbon signals, identifying which protons are attached to which carbons. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds, crucial for piecing together the molecular skeleton. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close to each other in space, which helps in determining stereochemistry and conformation. mdpi.com

1H-15N HMBC: Used to probe the chemical environment of the nitrogen atoms within the pyrazole ring. mdpi.com

In addition to advanced NMR, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. acs.org This technique is invaluable for confirming the absolute stereochemistry and exploring intermolecular interactions within the crystal lattice. iucr.orgacs.org

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern chemistry, accelerating the discovery and design of new molecules. youtube.comyoutube.com In the context of pyrazole research, these computational approaches are being used to predict the properties of novel compounds and guide synthetic efforts toward molecules with desired activities. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are prominent examples. researchgate.netnih.gov These ML models learn from existing data to establish a mathematical relationship between a molecule's structure (represented by molecular descriptors) and its properties or biological activity. nih.gov For instance, a QSAR model was developed to predict the anticancer activity of pyrazole derivatives, which then guided the design of new compounds with potentially enhanced effects. nih.gov

Other applications include:

Designing Novel Materials: ML algorithms, such as random forests and artificial neural networks, have been used to build models that predict the crystalline density of pyrazole-based energetic materials, accelerating the in-silico design of new high-performing compounds. researchgate.net

Predicting Reactivity and Properties: Computational tools like Density Functional Theory (DFT) are often used alongside ML to investigate the electronic structure and reactivity of pyrazole derivatives, providing insights that can guide the design of novel antioxidant additives for biofuels, for example. acs.org

Virtual Screening: AI can screen vast virtual libraries of potential molecules to identify promising candidates for a specific biological target, such as the TRAP1 kinase inhibitor for cancer therapy. nih.gov

This integration of AI with experimental chemistry creates a powerful cycle of design, prediction, synthesis, and testing, which promises to significantly shorten the timeline for discovering new functional molecules based on the this compound scaffold. youtube.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-Isobutyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of pyrazole-4-carbaldehyde derivatives typically involves nucleophilic substitution or condensation reactions. For example, 3-methyl-5-aryloxy-1-aryl analogs are synthesized via nucleophilic reactions between 5-chloro-pyrazole precursors and phenols using K₂CO₃ as a base catalyst in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux . Optimization may include varying reaction time, temperature (80–120°C), and stoichiometric ratios of reactants to improve yield. Chromatographic purification (e.g., silica gel column chromatography) is commonly employed to isolate the aldehyde product .

Q. What purification and characterization techniques are recommended for isolating this compound?

Purification often involves recrystallization from ethanol or ethyl acetate, followed by column chromatography using hexane/ethyl acetate gradients to remove byproducts . Characterization requires a combination of:

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like DCM/hexane. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and structures are solved using SHELXS/SHELXL for refinement, with thermal displacement parameters adjusted via full-matrix least-squares methods . Visualization software like ORTEP-3 is used to generate thermal ellipsoid plots .

Q. What analytical methods are critical for assessing purity and stability?

- HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity (>95% is typical for research-grade material) .

- Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition temperature >150°C is common for pyrazole aldehydes) .

- UV-Vis spectroscopy to monitor aldehyde oxidation under ambient conditions .

Advanced Research Questions

Q. How can advanced crystallographic refinement resolve disorder in the isobutyl group of this compound?

Disordered isobutyl moieties are refined using SHELXL with PART and AFIX commands to split occupancy over multiple positions. Constraints on bond lengths (DFIX) and angles (DANG) ensure geometric rationality. Hydrogen atoms are placed geometrically and refined using a riding model. The R-factor (R₁ < 0.05) and goodness-of-fit (GOF ≈ 1.0) validate refinement quality .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to modulate electronic effects and enhance antibacterial activity .

- Aldehyde functionalization : Condensing the aldehyde with hydrazines or amines to form Schiff bases, which are screened for anti-inflammatory or anticancer activity via in vitro assays (e.g., MTT for cytotoxicity) .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 or EGFR) .

Q. How should researchers address contradictions in reported crystallographic data for pyrazole-4-carbaldehydes?

Discrepancies in bond lengths or angles may arise from resolution limits (<0.8 Å recommended) or solvent effects. Validate using:

Q. What experimental designs are optimal for evaluating the biological activity of this compound derivatives?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Antioxidant screening : DPPH radical scavenging assays (IC₅₀ calculation) compared to ascorbic acid .

- In vivo toxicity : Acute toxicity studies in rodent models (OECD 423) to determine LD₅₀ and organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.